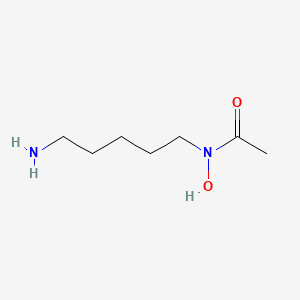

N-(5-aminopentyl)-N-hydroxyacetamide

Description

Contextualization of Iron Acquisition in Biological Systems

Challenges of Iron Homeostasis in Diverse Environments

Iron is the fourth most abundant element in the Earth's crust, yet its bioavailability is extremely low in most aerobic environments. wikipedia.org At a neutral pH, iron predominantly exists in the ferric (Fe³⁺) state, which readily forms insoluble ferric hydroxide (B78521) precipitates, making it largely inaccessible to living organisms. wikipedia.orgrsc.org This "iron paradox"—abundance versus insolubility—presents a major hurdle for nearly all forms of life, from bacteria to humans, which depend on iron for fundamental cellular processes. asm.orgmhmedical.com

Iron is a critical cofactor for a multitude of enzymes involved in vital metabolic pathways, including DNA synthesis, cellular respiration, and oxygen transport. asm.orgmhmedical.comnih.gov Consequently, organisms must maintain a delicate balance, known as iron homeostasis, to acquire sufficient iron for their needs while preventing the toxic effects of iron overload. unimelb.edu.aumdpi.com Excess iron can catalyze the formation of highly reactive hydroxyl radicals, leading to oxidative stress and damage to lipids, proteins, and DNA. mhmedical.comnih.gov This dual challenge of scarcity and potential toxicity necessitates tightly regulated systems for iron uptake, transport, and storage. nih.govnih.gov

Biological Strategies for Iron Scavenging: The Role of Siderophores

To overcome iron limitation, microorganisms have developed a primary strategy: the synthesis and secretion of high-affinity iron-chelating compounds called siderophores. wikipedia.org The term "siderophore" is derived from Greek for "iron carrier." wikipedia.org These low-molecular-weight molecules (typically 500–1500 Da) are released into the extracellular environment to scavenge for ferric iron. nih.gov Once a siderophore binds with Fe³⁺, it forms a stable, soluble complex that is then recognized by specific receptors on the microbial cell surface and transported into the cell. nih.govnih.gov

The affinity of siderophores for ferric iron is among the highest known for any biological molecule, with association constants often exceeding 10³⁰ M⁻¹. nih.govnih.gov This allows microbes to effectively solubilize iron from minerals and even extract it from host iron-binding proteins like transferrin and lactoferrin during an infection. nih.govnih.gov Once inside the cell, the iron is typically released from the siderophore through the reduction of Fe³⁺ to its more soluble ferrous (Fe²⁺) form, which has a much lower affinity for the siderophore. wikipedia.org

Classification and Structural Diversity of Siderophores

Overview of Primary Siderophore Classes: Hydroxamates, Catecholates, Carboxylates, and Mixed Types

Siderophores are structurally diverse but are generally classified based on the chemical nature of the functional groups they use to chelate iron. The three main classes are hydroxamates, catecholates, and carboxylates. wikipedia.orgnih.govmdpi.com

Hydroxamates: These siderophores utilize hydroxamic acid moieties [-C(=O)N(OH)-] as the iron-coordinating ligands. nih.gov

Catecholates: This class uses catechol groups (1,2-dihydroxybenzene) to bind iron. Enterobactin, produced by Escherichia coli, is a classic example.

Carboxylates: These siderophores employ carboxyl and hydroxyl groups to chelate iron. nih.gov

Mixed Types: Some siderophores incorporate more than one type of chelating group and are classified as mixed types. nih.gov Pyoverdine from Pseudomonas aeruginosa, for instance, contains both catecholate and hydroxamate functionalities.

Defining Characteristics of Hydroxamate Siderophores

Hydroxamate siderophores are the most common type found in nature and are produced by a wide range of bacteria and fungi. mdpi.comnih.gov Their defining feature is the hydroxamic acid functional group, which acts as a bidentate ligand, meaning it uses two oxygen atoms—one from the carbonyl group and one from the hydroxylamino group—to coordinate with a single iron ion. nih.gov Upon binding Fe³⁺, the hydroxylamine (B1172632) group loses a proton, enhancing its chelating ability. nih.gov

Typically, three hydroxamate groups are arranged within a single siderophore molecule to form a stable, hexadentate octahedral complex with the ferric ion. wikipedia.orgnih.gov This hexadentate structure is entropically favored and results in a very high-affinity complex. wikipedia.org Hydroxamate siderophores are particularly effective in acidic environments due to the stability of their iron complexes. wikipedia.org

N-(5-aminopentyl)-N-hydroxyacetamide as a Fundamental Hydroxamate Moiety

This compound, also known as N-hydroxy-N-acetyl-cadaverine, represents a fundamental building block for a major family of hydroxamate siderophores. nih.gov Its structure consists of a five-carbon diamine (cadaverine) backbone where one amino group is acylated and N-hydroxylated to form the critical hydroxamic acid functionality. The other primary amino group remains available for linkage to other molecules.

This compound is a key structural component of desferrioxamine B, a clinically important siderophore produced by the bacterium Streptomyces pilosus. nih.govyeastgenome.org Desferrioxamine B is a linear molecule composed of repeating units derived from this compound linked by succinic acid. nih.govdrugfuture.com Three of these hydroxamate moieties are linked together, creating the hexadentate ligand necessary to sequester iron with high affinity. nih.govyeastgenome.org The presence of this compound within such a widely used and effective natural siderophore underscores its importance as a foundational element in hydroxamate chemistry.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₆N₂O₂ |

| Molecular Weight | 160.21 g/mol |

| Synonyms | N-hydroxy-N-acetyl-cadaverine |

| InChIKey | ATUUAJPBSMFUFR-UHFFFAOYSA-N |

Data sourced from PubChem CID 10374713. nih.gov

Identification as a Monohydroxamate Building Block

This compound is recognized as a monohydroxamate, meaning it contains a single hydroxamic acid functional group. Its significance lies in its role as a foundational building block for constructing more complex, multidentate siderophores. A retrosynthetic analysis of the well-known siderophore Deferoxamine (B1203445) B (DFOB) reveals that its molecular structure is composed of repeating fundamental units. google.comgoogle.com One of these core units is derived from this compound, which provides one of the three hydroxamate groups that DFOB utilizes to bind iron. nih.govyeastgenome.org The synthesis of DFOB involves the strategic linking of this and related building blocks, highlighting the modular nature of these natural chelators. google.comgoogle.com

Structural Relationship to Complex Hydroxamate Siderophores, specifically Deferoxamine B (DFOB)

The structural connection between this compound and the complex siderophore Deferoxamine B (DFOB) is direct and well-defined. DFOB is a linear trihydroxamate siderophore originally isolated from Streptomyces pilosus. google.comgoogle.com Its chemical structure is essentially an assembly of repeating units of 1-amino-5-(N-hydroxyamino)pentane and succinic acid. google.comgoogle.com

Specifically, the structure of DFOB can be described as a butanedioic acid (succinic acid) derivative where one carboxyl group is condensed with the primary amino group of this compound. nih.govyeastgenome.org The other carboxyl group of the succinic acid links to another similar amino-hydroxamate-containing moiety. This chain is extended to incorporate three hydroxamate groups in total, resulting in the final DFOB molecule. nih.govyeastgenome.org This linkage demonstrates how the simpler monohydroxamate building block is integrated into a larger, highly effective iron chelator.

Significance of the N-hydroxyacetamide Motif in Metal Chelation

The key to the function of this compound and the larger siderophores it helps form lies in the N-hydroxyacetamide motif. This functional group, a type of hydroxamic acid, is an exceptionally efficient chelator of hard metal ions, most notably ferric iron (Fe(III)). nih.govresearchgate.net The hydroxamate group (-C(=O)N(-OH)-) is a bidentate ligand, meaning it binds to a central metal ion through two separate points. nih.govresearchgate.net

Chelation occurs via the two oxygen atoms—the carbonyl oxygen and the hydroxylamino oxygen—which together form a stable five-membered ring with the metal ion. researchgate.net In complex siderophores like DFOB, three such hydroxamate groups are positioned along the molecule's backbone, allowing them to wrap around a single Fe(III) ion. google.comnih.gov This creates a very stable, hexacoordinate octahedral complex, effectively sequestering the iron from the environment. google.comresearchgate.net The strength and specificity of this interaction are crucial for the siderophore's biological function of acquiring iron under conditions of extreme scarcity. nih.gov

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

N-(5-aminopentyl)-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(10)9(11)6-4-2-3-5-8/h11H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUUAJPBSMFUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of N 5 Aminopentyl N Hydroxyacetamide and Its Integration into Complex Siderophores

Enzymatic Pathways Leading to N-(5-aminopentyl)-N-hydroxyacetamide Formation

The generation of this compound from primary metabolites is a multi-step process catalyzed by a dedicated set of enzymes. This pathway ensures the production of the key functional groups—the hydroxylamine (B1172632) and the acetamide—required for its role in siderophore structure.

The carbon and nitrogen backbone of this compound is derived from the amino acid L-lysine. The biosynthetic pathway is initiated by the enzymatic decarboxylation of L-lysine.

Lysine (B10760008) Decarboxylation: The first committed step involves a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent lysine decarboxylase, such as DesA in the desferrioxamine biosynthesis pathway. researchgate.netnsf.gov This enzyme removes the α-carboxyl group from L-lysine to produce 1,5-diaminopentane, commonly known as cadaverine (B124047). researchgate.net This reaction establishes the five-carbon aminopentyl chain that forms the core of the molecule.

Following the formation of cadaverine, a crucial modification occurs: the N-hydroxylation of one of its terminal amino groups. This reaction is catalyzed by N-hydroxylating monooxygenases (NMOs), which are a key family of enzymes in the biosynthesis of hydroxamate siderophores. nih.govvt.edu

These enzymes are typically flavin-dependent monooxygenases (FMOs) that utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor and NAD(P)H as a source of reducing equivalents. nih.govresearchgate.netmdpi.com The enzyme DesB, involved in desferrioxamine synthesis, is an FAD-dependent amine monooxygenase that catalyzes the N-hydroxylation of cadaverine to generate N-hydroxycadaverine. researchgate.netnsf.gov In this reaction, molecular oxygen is activated, and one oxygen atom is transferred to the nitrogen atom of the primary amine, while the other is reduced to water. mdpi.com This step is critical as it forms the N-hydroxy group that is essential for iron chelation. nih.gov

The enzymes in this pathway exhibit high substrate specificity to ensure the correct assembly of the siderophore precursor.

Lysine Decarboxylase (e.g., DesA): These enzymes are highly specific for their amino acid substrate, L-lysine, ensuring that the correct diamine backbone is produced.

N-hydroxylating Monooxygenases (e.g., DesB): NMOs involved in siderophore biosynthesis can be specific for different substrates, such as ornithine, lysine, or their decarboxylation products, putrescine and cadaverine. nih.gov The catalytic mechanism of these Group B flavoprotein monooxygenases involves several key steps. nih.gov First, the FAD cofactor is reduced by NAD(P)H. The reduced flavin then reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. nih.govmdpi.com This intermediate is stabilized within the enzyme's active site, preventing the unproductive release of hydrogen peroxide. nih.gov The terminal oxygen of the C4a-hydroperoxyflavin is then transferred to the nitrogen atom of the substrate (e.g., cadaverine), resulting in the N-hydroxylated product and a C4a-hydroxyflavin intermediate, which subsequently eliminates water to regenerate the oxidized FAD for the next catalytic cycle. nih.gov

The final step in the formation of the this compound moiety is N-acetylation. This often occurs after the N-hydroxy-diaminopentane unit has been incorporated into the growing siderophore chain or as a terminal modification. For instance, in the biosynthesis of desferrioxamine B, the molecule terminates with an this compound unit. nih.govyeastgenome.org

| Enzyme | Class | Substrate | Product | Cofactor | Function |

|---|---|---|---|---|---|

| Lysine Decarboxylase (e.g., DesA) | Decarboxylase | L-Lysine | Cadaverine | PLP | Forms the 5-carbon diamine backbone. researchgate.netnsf.gov |

| N-hydroxylating Monooxygenase (e.g., DesB) | Flavin-Dependent Monooxygenase | Cadaverine | N-hydroxycadaverine | FAD, NAD(P)H | Adds the N-hydroxy group for iron chelation. researchgate.netnih.gov |

| N-acyltransferase (e.g., DesC) | Acyltransferase | N-hydroxycadaverine | N-acyl-N-hydroxycadaverine | Acyl-CoA | Adds an acyl group (e.g., succinyl) to the N-hydroxyamine. nsf.gov |

Nonribosomal Peptide Synthetase (NRPS) and NRPS-Independent Pathways in Siderophore Assembly

Once the N-hydroxylated and acylated precursor units are formed, they are assembled into complex polydentate siderophores. This assembly primarily occurs via two major pathways: one dependent on Nonribosomal Peptide Synthetases (NRPS) and another that is NRPS-independent (NIS). capes.gov.brnih.gov While many peptide-based siderophores are built on NRPS assembly lines, the incorporation of this compound into well-known siderophores like desferrioxamine B proceeds through an NRPS-independent mechanism. nsf.govnih.gov

NRPSs are large, multienzyme complexes that function as molecular assembly lines to synthesize peptides without the use of ribosomes. nih.gov Their structure is modular, with each module responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.govresearchgate.net A typical elongation module contains three core domains:

Adenylation (A) domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

The modular "assembly line" logic of NRPS allows for the creation of a vast diversity of peptide structures. nih.gov

The assembly of the desferrioxamine family of siderophores, which contain the this compound moiety, relies on an NRPS-independent siderophore (NIS) synthetase. nsf.govnih.gov In this pathway, the key building block is not this compound itself, but a precursor, N1-hydroxy-N1-succinyl-cadaverine (HSC). nsf.gov

The NIS synthetase DesD catalyzes the ATP-dependent, iterative condensation of these HSC units. nsf.govnih.gov The mechanism involves the adenylation of the carboxyl group of an HSC monomer or a growing dimer, followed by a nucleophilic attack from the terminal amino group of another HSC monomer. nsf.govnih.gov This forms a peptide-like bond and elongates the chain. Recent studies have established that DesD catalyzes this assembly with a specific N-to-C directionality. nih.gov The process is repeated until a trimeric product is formed, which is then released. The terminal this compound unit found in desferrioxamine B is the result of the specific precursors used and the termination of this iterative condensation process. nih.govyeastgenome.org

| Feature | NRPS-Dependent Pathway | NRPS-Independent (NIS) Pathway |

|---|---|---|

| Core Enzyme | Large, modular Nonribosomal Peptide Synthetase (NRPS). nih.gov | Single NIS synthetase enzyme (e.g., DesD). nih.gov |

| Mechanism | Thiotemplate-mediated assembly line with distinct domains (A, T, C). researchgate.net | Iterative, ATP-dependent condensation of precursor units. nsf.gov |

| Precursors | Typically proteinogenic and non-proteinogenic amino acids. | Carboxylic acids and amines/alcohols (e.g., HSC). nsf.gov |

| Example Siderophore | Pyoverdine, Enterobactin. researchgate.net | Desferrioxamine B, Alcaligin. researchgate.netnih.gov |

Biosynthesis of Deferoxamine (B1203445) B as a Model System

Deferoxamine B (DFOB) is a well-studied linear trihydroxamate siderophore produced by bacteria such as Streptomyces pilosus. researchgate.net Its structure is assembled from repeating units derived from this compound and succinic acid. yeastgenome.orggoogle.com The biosynthesis of DFOB serves as an excellent model to understand the formation and incorporation of this compound into larger, more complex natural products. This process is orchestrated by a suite of enzymes encoded by the desABCD gene cluster. researchgate.netyeastgenome.orgnih.gov

The biosynthetic pathway begins with the amino acid L-lysine, a product of primary metabolism. The enzyme L-lysine decarboxylase, encoded by the desA gene, catalyzes the initial step, committing L-lysine to the siderophore pathway. nih.gov Subsequent enzymatic actions, including N-hydroxylation likely involving the desB gene product, convert L-lysine into N-hydroxycadaverine. researchgate.net The desC gene product, an acyltransferase, then transfers a succinyl group from succinyl-CoA to N-hydroxycadaverine. Finally, the DesD enzyme, a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, catalyzes the ATP-dependent condensation of these monomeric units to form the deferoxamine backbone. researchgate.netnih.gov Another related cluster, desJGH, has been identified as essential for dictating the balance between the linear DFOB and its cyclic counterpart, desferrioxamine E (DFOE). researchgate.netbiorxiv.org The formation of this compound is an integral part of this assembly line, where an acetyl group is transferred to N-hydroxycadaverine, creating one of the key building blocks for the final DFOB molecule. yeastgenome.org

Genetic Regulation of Siderophore Biosynthesis

The production of siderophores, including those incorporating this compound, is a tightly regulated process. This control is crucial for microorganisms to balance the need for iron acquisition against the metabolic cost of siderophore synthesis and the potential toxicity of iron overload. mdpi.commdpi.com

Transcriptional and Translational Control Mechanisms

Siderophore biosynthesis is primarily regulated at the level of gene transcription. mdpi.com In many bacteria, the expression of biosynthetic gene clusters is controlled by repressor proteins that sense intracellular iron concentrations. ontosight.aioup.com For example, the ferric uptake regulator (Fur) protein is a global regulator of iron homeostasis. ontosight.ai In the presence of sufficient iron, Fur binds to a specific DNA sequence known as the "Fur box," located in the promoter region of iron-regulated genes, thereby blocking transcription. mdpi.comoup.com When iron levels are low, iron dissociates from Fur, causing the repressor to release the DNA and allowing transcription to proceed. In Streptomyces, a similar role is played by the Divalent metal-dependent regulatory protein (DmdR1), which controls the desABCD cluster by binding to an "iron box" in the promoter region under iron-replete conditions. nih.gov

Post-transcriptional or translational control is also a key regulatory mechanism, particularly in eukaryotes. This system often involves iron-responsive elements (IREs) and iron-regulatory proteins (IRPs). wikipedia.orgwikipedia.org IREs are specific stem-loop structures located in the untranslated regions (UTRs) of messenger RNAs (mRNAs) that code for proteins involved in iron metabolism. wikipedia.org When cellular iron is scarce, IRPs bind to these IREs. Binding to an IRE in the 5' UTR of an mRNA (like that for ferritin) blocks translation, while binding to an IRE in the 3' UTR (like that for the transferrin receptor) stabilizes the mRNA, leading to increased protein production. wikipedia.orgnih.gov

Iron-Responsive Regulatory Networks

The genetic control mechanisms are part of broader iron-responsive regulatory networks that allow organisms to maintain iron homeostasis. These networks are triggered by low intracellular iron concentrations, which serve as the primary signal for initiating siderophore production. mdpi.com

In bacteria, the Fur/DmdR1 system is the central hub of this network. nih.govontosight.ai Under iron-limiting conditions, the derepression of siderophore biosynthetic genes occurs, leading to the synthesis and secretion of these iron-chelating molecules. nih.gov The network also includes the coordinated expression of genes for specific receptors that recognize and transport the iron-siderophore complex back into the cell. mdpi.com

In fungi, the regulatory network involves GATA-type transcription factors, such as SreA, which act as repressors under high-iron conditions, and bZIP-containing regulators like HapX, which activate iron acquisition pathways during iron starvation. mdpi.comnih.gov These systems ensure that the expression of siderophore biosynthesis and uptake genes is finely tuned to the availability of environmental iron. mdpi.com

Role of Specific Gene Clusters (e.g., DesABCD cluster for DFOB)

The genes responsible for the biosynthesis of a specific siderophore are typically organized into a functional unit called a biosynthetic gene cluster (BGC). mdpi.com The desABCD cluster in Streptomyces is a canonical example, directing the synthesis of deferoxamines. nih.govresearchgate.net Each gene within the cluster has a defined role in the assembly of the final product.

Table 1: Functions of Genes in the Deferoxamine B (DFOB) Biosynthetic Cluster

| Gene | Encoded Protein | Function in DFOB Biosynthesis |

| desA | L-lysine decarboxylase | Catalyzes the decarboxylation of L-lysine to cadaverine, the first committed step in the pathway. nih.gov |

| desB | Monooxygenase/Hydroxylase | Participates in the N-hydroxylation of the cadaverine intermediate to form N-hydroxycadaverine. researchgate.net |

| desC | Acyl-CoA N-acyltransferase | Transfers an acetyl or succinyl group from Acetyl-CoA or Succinyl-CoA to N-hydroxycadaverine. researchgate.netnih.gov |

| desD | NIS Synthetase | An ATP-dependent enzyme that condenses the hydroxamate monomers to form the final linear trihydroxamate siderophore. researchgate.netnih.gov |

Deletion or mutation of any of these genes can block the production of deferoxamine. For instance, a desA mutant is unable to produce the siderophore, confirming its essential role in providing the initial building block from L-lysine. nih.gov This clustering of genes facilitates their coordinated regulation, ensuring that all necessary enzymes for the pathway are expressed together when iron is needed. nih.gov

Interplay Between Primary and Secondary Metabolism in Siderophore Production

Siderophore production is a classic example of secondary metabolism, which involves the synthesis of specialized compounds that are not essential for the organism's immediate growth but confer advantages for survival and competition. researchgate.netbiorxiv.org This process is fundamentally linked to primary metabolism, which provides the necessary precursors and energy for these complex biosynthetic pathways. biorxiv.orgpharmiweb.com

The biosynthesis of this compound and its subsequent incorporation into deferoxamine B highlights this connection. The key precursors are derived directly from central metabolic pathways:

L-lysine: This amino acid is a product of the aspartate pathway, a core route in primary metabolism for synthesizing several essential amino acids.

Succinyl-CoA and Acetyl-CoA: These molecules are key intermediates in the tricarboxylic acid (TCA) cycle and fatty acid metabolism, respectively, which are central hubs of energy production and biosynthetic precursor supply. researchgate.net

Therefore, the cell must carefully balance the allocation of these essential building blocks between primary metabolic needs (e.g., protein synthesis, energy generation) and the demands of secondary metabolism for siderophore production. biorxiv.orgbiorxiv.org This interplay is regulated by the same networks that sense iron availability; under iron starvation, the cell may prioritize the diversion of precursors towards siderophore synthesis to address the critical need for this essential nutrient. nih.gov

Catabolism and Environmental Fate of Siderophores Containing N 5 Aminopentyl N Hydroxyacetamide Moieties

Microbial Degradation Pathways of Hydroxamate Siderophores

The biological degradation of hydroxamate siderophores is an essential process for nutrient recycling. nih.gov While these compounds are generally stable, particularly when bound to iron, several microorganisms have evolved enzymatic machinery to break them down, often using them as a source of carbon and nitrogen. nih.gov This degradation can occur with either the iron-free (deferri-) or iron-bound (ferri-) siderophore, although the iron-free form is often more susceptible to breakdown. nih.govasm.org The ability of certain microbes to catabolize these stable molecules highlights their metabolic versatility and their role in nutrient cycling. asm.org

The primary mechanism for the intracellular breakdown of siderophores is enzymatic hydrolysis. nih.govmdpi.com After transport into the cell, specialized enzymes cleave the bonds within the siderophore backbone, which for hydroxamate siderophores like DFB are primarily amide bonds. nih.govasm.org Iron acquisition often necessitates this enzymatic hydrolysis of the siderophore scaffold to facilitate successful intracellular iron delivery. nih.govnih.gov In some cases, the iron (Fe(III)) is reduced to its more soluble ferrous (Fe(II)) form within the cell, which weakens its bond with the siderophore and facilitates its release, after which the siderophore itself can be degraded or excreted. nih.govijpab.com

Studies have shown that the enzymatic systems responsible for siderophore degradation are often inducible, meaning they are produced by the microbe in response to the presence of the siderophore. nih.govasm.org This inducible nature suggests a specific and regulated pathway for catabolism. For instance, the degradation of DFB by the soil bacterium Mesorhizobium loti is carried out by cytosolic enzymes, indicating that the breakdown occurs after the siderophore has been transported into the cell. nih.gov

Specific enzymes, known as siderophore hydrolases, are responsible for cleaving the stable bonds within siderophore molecules. nih.gov In the case of deferrioxamine B (DFB), a key enzyme is a DFB hydrolase identified in Mesorhizobium loti. nih.gov This enzyme initiates the degradation of the DFB molecule by hydrolyzing its amide bonds. nih.gov

The action of DFB hydrolase is specific and sequential. It doesn't randomly cleave the molecule but instead follows a defined pathway, breaking down the trihydroxamate structure into smaller units. nih.govnih.gov This enzymatic activity is crucial for releasing the constituent parts of the siderophore, allowing the organism to utilize them for growth. nih.gov The characterization of enzymes like DFB hydrolase provides a clear picture of the biochemical mechanisms that microbes employ to recycle these essential iron-chelating molecules. nih.gov

Table 1: Characterized Siderophore Hydrolases

| Enzyme Name | Siderophore Substrate | Producing Organism | Key Function |

| DFB hydrolase | Deferrioxamine B (DFB) | Mesorhizobium loti | Initiates DFB catabolism by hydrolyzing amide bonds. nih.gov |

| BesA | Bacillibactin | Bacillus subtilis | Hydrolyzes the trilactone backbone of bacillibactin. nih.govacs.org |

| Fes | Enterobactin | Escherichia coli | Hydrolyzes the trilactone backbone of enterobactin. nih.govnih.gov |

The enzymatic degradation of trihydroxamate siderophores like DFB results in a cascade of smaller molecules. nih.gov Studies using high-performance liquid chromatography and mass spectrometry on the degradation of DFB by Mesorhizobium loti enzyme preparations have identified a clear pathway. nih.govresearchgate.netasm.org The process begins with the cleavage of the parent trihydroxamate molecule (DFB) into a dihydroxamate intermediate and a monohydroxamate product. nih.gov

This dihydroxamate intermediate is then further degraded to yield two more monohydroxamate molecules. nih.gov This specific, sequential breakdown indicates a reversal of the biosynthetic pathway. nih.govasm.org The final monohydroxamate products are then likely further metabolized into basic cellular building blocks. nih.gov It is hypothesized that these monohydroxamates are reduced to their corresponding amides and then deacylated to yield compounds like cadaverine (B124047), succinic acid, and acetic acid, which can then enter central metabolic pathways. nih.gov

Table 2: Degradation Pathway of Deferrioxamine B by Mesorhizobium loti

| Step | Substrate | Key Product(s) | Mass-to-Charge Ratio (m/z) of Products |

| 1 | Deferrioxamine B (Trihydroxamate) | Dihydroxamate intermediate + Monohydroxamate 1 | 361 (Dihydroxamate), 219 (Monohydroxamate) nih.gov |

| 2 | Dihydroxamate intermediate | Monohydroxamate 1 + Monohydroxamate 2 | 219 (Monohydroxamate), 161 (Monohydroxamate) nih.gov |

Biogeochemical Cycling and Nutrient Recirculation

The production and subsequent degradation of siderophores are integral to the biogeochemical cycling of several key elements, most notably iron, carbon, and nitrogen. nih.govnih.gov While siderophores are primarily known for their role in iron acquisition, their organic nature means their breakdown is a pathway for recycling carbon and nitrogen back into the ecosystem. nih.govresearchgate.net

The means by which the complex organic structures of siderophores re-enter the carbon and nitrogen cycles is a critical but historically understudied area of microbial ecology. nih.govresearchgate.net The catabolism of siderophores by soil and aquatic microbes is a direct mechanism for this recirculation. nih.govresearchgate.net As microorganisms break down siderophores like DFB into their constituent parts—such as amino acids and other small organic acids—these molecules become available for assimilation into new biomass or are further mineralized. nih.gov

This process is particularly important in nutrient-limited environments where the efficient recycling of organic matter is essential for sustaining microbial communities. nih.gov The degradation of these nitrogen-containing organic molecules releases nitrogen back into the environment, contributing to the nitrogen cycle. nih.gov Similarly, the carbon backbone of the siderophore is utilized as an energy and carbon source, integrating it back into the microbial food web and the broader carbon cycle. researchgate.netnih.gov

Siderophores profoundly influence iron biogeochemistry by altering the solubility and bioavailability of iron, which is often a limiting nutrient. nih.govbiorxiv.org In both aquatic and terrestrial systems, siderophores chelate the highly insoluble ferric iron (Fe(III)), forming soluble complexes that can be taken up by a wide range of microorganisms and even plants. nih.govfrontiersin.org This process effectively mobilizes iron from mineral phases and organic matter, making it accessible to the broader biological community. nih.gov

In marine environments, particularly in vast high-nutrient, low-chlorophyll (HNLC) regions, iron availability limits primary productivity. us-ocb.orgoup.com Siderophores produced by marine bacteria are a key component of the organic ligand pool that binds iron, keeping it in the water column and influencing the growth and composition of phytoplankton communities. nih.govbiorxiv.org In terrestrial ecosystems, siderophores are crucial for weathering soil minerals, releasing iron and other trace metals, and shaping the microbial communities in the rhizosphere. nih.govnih.gov The continuous cycle of siderophore production, iron chelation, uptake, and subsequent degradation ensures that iron remains an active component of the ecosystem's nutrient dynamics. nih.govus-ocb.org

Environmental Factors Affecting Siderophore Mineralization

The complete breakdown of siderophores containing N-(5-aminopentyl)-N-hydroxyacetamide moieties, a process known as mineralization, is critical for the recycling of carbon and nitrogen in various ecosystems. This process is not static; rather, it is dynamically influenced by a range of environmental factors that can either accelerate or inhibit the degradation of these complex organic molecules. The rate and extent of mineralization are governed by the interplay of soil properties, climatic conditions, and the composition of the microbial community.

Soil pH: The pH of the soil is a master variable that controls numerous chemical and biological processes, including the stability and degradation of siderophores. For hydroxamate siderophores like those containing this compound, pH influences the protonation state of the hydroxamate and amino groups, which in turn affects their ability to chelate iron and their susceptibility to microbial enzymatic attack. While specific data on the mineralization of this compound-containing siderophores across different pH ranges is limited, studies on related compounds like desferrioxamine B (DFOB) indicate that pH can affect their stability and interactions with metals. researchgate.netnih.gov Extreme pH values can lead to abiotic degradation, while optimal pH ranges, typically near neutral, support the enzymatic activities of the soil microbiome responsible for mineralization. mdpi.com

Soil Moisture: Water is essential for microbial life and mediates the diffusion of extracellular enzymes and soluble organic substrates in the soil matrix. Soil moisture content, therefore, plays a significant role in the mineralization of siderophores. In dry soil conditions, reduced water availability can limit microbial mobility and enzymatic activity, thereby slowing down the degradation process. frontiersin.org Conversely, waterlogged or anaerobic conditions can shift the microbial community structure and their metabolic pathways, which could also alter the rate and products of siderophore mineralization.

Presence of Metal Ions: Siderophores are produced in response to iron limitation but can also chelate other metal ions. The presence of various metals in the soil can influence both the production and degradation of siderophores. Some metal ions, such as zinc, manganese, and magnesium, have been observed to enhance the production of desferrioxamine B, while iron itself represses its synthesis. nih.gov Furthermore, the formation of complexes with heavy metals like copper, lead, and cadmium can affect the bioavailability and biodegradability of the siderophore. youtube.com The stability of these metal-siderophore complexes can vary, potentially making the siderophore more or less susceptible to microbial enzymatic attack.

Soil Type and Organic Matter Content: Soil texture and the amount of organic matter can influence siderophore mineralization by affecting microbial habitats, water retention, and the adsorption of siderophores to soil particles. researchgate.netfrontiersin.org Clay minerals and organic matter can bind siderophores, which may protect them from microbial degradation to some extent. researchgate.net The native organic matter can also serve as a primary energy source for microorganisms, potentially influencing the co-metabolism of siderophores.

The following table summarizes the observed and expected effects of various environmental factors on the mineralization of siderophores containing this compound moieties.

| Environmental Factor | Effect on Mineralization | Research Findings and Implications |

| Soil pH | Can alter siderophore stability and microbial enzymatic activity. | Optimal pH (near neutral) generally favors microbial degradation. Extreme pH may lead to abiotic degradation but can inhibit microbial activity. researchgate.netmdpi.com |

| Temperature | Influences microbial metabolic rates and siderophore stability. | Increased temperature up to an optimum enhances microbial activity and mineralization. High temperatures can cause thermal decomposition of the siderophore molecule. researchgate.netresearchgate.netresearchgate.net |

| Soil Moisture | Affects microbial activity and substrate diffusion. | Adequate moisture is crucial for microbial enzymatic processes. Both desiccation and waterlogging can inhibit mineralization. frontiersin.org |

| Microbial Community | The presence of specific degraders is essential. | Organisms like Mesorhizobium loti and Azospirillum irakense are known to catabolize desferrioxamine B. Community composition dictates degradation pathways. nih.govrsc.orgnih.govasm.org |

| Metal Ions | Can affect siderophore production and form stable complexes. | Essential metals (e.g., Zn, Mn) may enhance siderophore production, while heavy metals (e.g., Cu, Pb) can form complexes that may alter biodegradability. Iron represses production. nih.govyoutube.com |

| Soil Type & Organic Matter | Influences adsorption and microbial habitat. | Clay and organic matter can adsorb siderophores, potentially reducing their immediate availability for microbial degradation. researchgate.netfrontiersin.org |

A more detailed look at the impact of specific metal ions on the production of desferrioxamine B by Streptomyces pilosus is presented in the table below, illustrating how the chemical environment can modulate the amount of siderophore available for subsequent mineralization.

| Metal Ion | Effect on Desferrioxamine B Production |

| Ca2+ | Enhances production |

| Zn2+ | Enhances production |

| Mn2+ | Enhances production |

| Mg2+ | Enhances production |

| Na+ | Enhances production |

| Fe2+ | Decreases production |

Data derived from studies on Streptomyces pilosus. nih.gov

Molecular Mechanisms of Iron Sequestration and Transport Mediated by N 5 Aminopentyl N Hydroxyacetamide Derived Siderophores

Ferric Iron (Fe(III)) Chelation Chemistry

The efficacy of siderophores in iron sequestration is rooted in the specific chemical properties of their functional groups, their high affinity for ferric iron, and the stable complexes they form.

Siderophores derived from N-(5-aminopentyl)-N-hydroxyacetamide belong to the hydroxamate class of siderophores. nih.gov The key to their iron-chelating ability lies in the hydroxamate functional group (-C(=O)N(OH)-). These groups act as bidentate ligands, meaning they use two donor atoms to bind to a single metal ion. nih.govresearchgate.net Specifically, the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate moiety form a five-membered ring with the ferric iron. researchgate.netresearchgate.net

Fe(III) is a hard acid (or hard metal ion) and, according to Hard-Soft Acid-Base (HSAB) theory, it preferentially binds to hard bases, such as the oxygen atoms of the hydroxamate group. researchgate.net Upon coordinating with Fe(III), the hydroxamate group undergoes a conformational change from the E configuration to the Z configuration to facilitate this stable bidentate binding. nih.gov This strong interaction is fundamental to the siderophore's ability to effectively sequester iron from the environment.

The affinity of a siderophore for iron is quantified by its stability constant (or formation constant, β), which represents the equilibrium constant for the formation of the complex from the metal ion and the chelator. Siderophores exhibit an exceptionally high affinity for Fe(III), with stability constants ranging from 10²³ to 10⁴⁹. nih.gov

| Siderophore Complex | Log Stability Constant (log β) | Reference |

|---|---|---|

| Ferrioxamine B (Fe(III)-Desferrioxamine B) | 30.6 | nih.gov |

| Ferrioxamine B (Fe(III)-DFO) | 41.8 | researchgate.net |

Desferrioxamine B is a linear molecule containing three hydroxamate groups spaced along its chain. nih.govnih.gov This arrangement allows it to act as a hexadentate ligand, meaning it can provide six donor atoms to coordinate with a single Fe(III) ion. The three bidentate hydroxamate groups wrap around the ferric ion, forming a highly stable, near-octahedral coordination complex known as Ferrioxamine B. nih.govfhsu.edunih.gov This 1:1 complex is very stable and protects the iron atom. harvard.edu The resulting Ferrioxamine B complex exists as a racemic mixture of two stereoisomers, Λ-cis and Δ-cis. nih.gov

Mechanisms of Siderophore-Mediated Iron Uptake in Microorganisms

Once the siderophore has chelated Fe(III), the resulting ferric-siderophore complex must be recognized and transported into the microbial cell. This is a complex, energy-dependent process involving a series of specific proteins.

In Gram-negative bacteria, the transport of the ferric-siderophore complex across the cell envelope is a multi-step process. nih.gov The complex first binds to a specific outer membrane receptor. nih.gov Its translocation across the outer membrane is an active process that depends on energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex. nih.govnih.gov

Several models describe the subsequent movement and processing of the iron:

Shuttle and Taxicab Mechanisms: Once inside the periplasm, the ferric-siderophore complex is bound by a specific periplasmic binding protein (PBP). nih.govnih.gov This PBP acts as a "taxicab" or chaperone, preventing the complex from diffusing away and delivering it to a corresponding ATP-binding cassette (ABC) transporter on the inner membrane. nih.govnih.gov A "shuttle" mechanism has also been proposed where an apo-siderophore (iron-free) bound to the outer membrane receptor can capture iron from a ferric-siderophore in the environment through ligand exchange before the complex is internalized. nih.govacs.orgresearchgate.net

Reductive Mechanism: After the complex is transported into the cytoplasm via the ABC transporter, the iron must be released from the siderophore. The most common method involves the reduction of Fe(III) to Fe(II) by cytoplasmic enzymes called ferrisiderophore reductases. nih.gov Fe(II) has a much lower affinity for the siderophore, leading to its release for cellular use. An alternative release mechanism involves enzymatic degradation of the siderophore molecule itself. nih.gov

The specificity of siderophore uptake is ensured by dedicated transport proteins in the outer membrane and periplasm.

Outer Membrane Receptors (OMRs): These are large transmembrane proteins that specifically recognize and bind ferric-siderophore complexes. nih.govresearchgate.net For example, the E. coli receptor FhuA is involved in the transport of ferrichrome, a related hydroxamate siderophore. nih.gov The expression of these receptors is often induced under iron-deficient conditions and by the presence of the specific siderophore. nih.gov Structurally, OMRs consist of a β-barrel that forms a channel through the membrane, which is plugged by an N-terminal globular domain. nih.govresearchgate.net Binding of the ferric-siderophore and interaction with the TonB complex are thought to induce conformational changes that unplug the channel and allow the complex to enter the periplasm. nih.gov

Periplasmic Binding Proteins (PBPs): These soluble proteins reside in the periplasmic space between the inner and outer membranes. nih.gov Their function is to capture the ferric-siderophore complex after it passes through the OMR and deliver it to the inner membrane ABC transporter. nih.govnih.gov PBPs like FhuD (which binds ferric-hydroxamates) and FepB (which binds ferric-enterobactin) are crucial for the efficient transfer of the complex across the periplasm. nih.govebi.ac.uk These proteins typically have a bilobed structure that closes around the ferric-siderophore complex, ensuring its secure delivery to the next stage of the transport pathway. nih.gov

| Protein Type | Location | Function | Example |

|---|---|---|---|

| Outer Membrane Receptor (OMR) | Outer Membrane | Binds ferric-siderophore; TonB-dependent transport | FhuA (E. coli) |

| Periplasmic Binding Protein (PBP) | Periplasm | Chaperones ferric-siderophore to inner membrane | FhuD (E. coli) |

| ABC Transporter | Inner Membrane | Transports ferric-siderophore into cytoplasm | FhuBC (E. coli) |

Intracellular Iron Release via Reduction of Fe(III) to Fe(II)

Upon internalization of the ferric-siderophore complex, the release of iron for metabolic use is a critical step. One of the primary mechanisms for this release is the reduction of the chelated ferric iron (Fe(III)) to its ferrous state (Fe(II)). libretexts.orgnih.gov This reduction is an energetically favorable strategy as it significantly lowers the affinity of the iron for the siderophore, leading to its dissociation. libretexts.org The stability constants for Fe(II)-siderophore complexes are, on average, 20 orders of magnitude lower than their Fe(III) counterparts. libretexts.org

Several factors contribute to this decreased affinity. Fe(II) is considered a "softer" acid compared to Fe(III) and thus has weaker interactions with the strongly basic oxygen-donor groups characteristic of hydroxamate siderophores like those derived from this compound. libretexts.org This change in electronic configuration and ionic radius upon reduction weakens the coordination bonds within the complex, making the Fe(II) ion more labile and prone to dissociation. libretexts.org This strategy is more efficient than hydrolyzing the siderophore backbone, as it allows the apo-siderophore to be recycled for further iron acquisition. libretexts.orgnih.gov The reduction process links ferric iron assimilation with ferrous iron transport systems within the cell. nih.gov

The redox potential of the Fe(III)-siderophore complex is a key determinant of the feasibility of this reductive release. For instance, hydroxamate-based siderophores such as ferrichrome A and ferrioxamine B exhibit formal potentials around -446 to -454 mV, which is within the range of physiological reducing agents. pnas.org In contrast, some catecholate-based siderophores have much lower reduction potentials (e.g., -750 mV at pH 7 for ferric enterobactin), making direct reduction physiologically difficult and often requiring ligand hydrolysis as a prerequisite for iron release. pnas.org

| Siderophore Type | Typical Reduction Potential (vs. NHE) | Iron Release Mechanism |

| Hydroxamate (e.g., Ferrichrome A) | -446 mV | Primarily Reductive pnas.org |

| Hydroxamate (e.g., Ferrioxamine B) | -454 mV | Primarily Reductive pnas.org |

| Catecholate (e.g., Enterobactin) | -750 mV (at pH 7) | Hydrolytic prerequisite for reduction pnas.org |

Enzymatic Reduction Pathways (e.g., Flavin Reductases)

The intracellular reduction of siderophore-bound Fe(III) is not a spontaneous process but is catalyzed by specific enzymes known as ferric reductases. nih.gov In prokaryotes, this role is predominantly carried out by a class of soluble enzymes called flavin reductases. nih.govnih.govoup.com These enzymes utilize intracellular reducing equivalents, typically NADH or NADPH, to reduce flavin cofactors such as flavin mononucleotide (FMN), flavin adenine (B156593) dinucleotide (FAD), or riboflavin. nih.govasm.org

The general mechanism involves the flavin reductase catalyzing the reduction of a flavin substrate. nih.gov The resulting reduced flavin (e.g., FMNH2) is then released into the cytoplasm, where it acts as the direct chemical reductant for the Fe(III)-siderophore complex. nih.govoup.com This process reduces Fe(III) to Fe(II), facilitating its release from the siderophore. oup.com This indirect enzymatic involvement means that many bacterial flavin reductases are not highly specific to a particular siderophore and can reduce a variety of Fe(III)-chelates, provided the redox potential is favorable. nih.govasm.org

| Enzyme Class | Organism Type | Location | Electron Donor | Cofactor | Mechanism |

| Flavin Reductases | Prokaryotes | Soluble (Cytoplasmic) | NAD(P)H nih.gov | FMN, FAD, Riboflavin nih.govasm.org | Reduced flavin acts as diffusible reductant nih.govoup.com |

| Cytochrome b-like Reductases | Yeast | Membrane-bound | NAD(P)H nih.gov | Heme b nih.gov | Transmembrane electron transfer nih.gov |

Broader Metallophore Functions and Interactions with Other Metal Ions

Chelation of Divalent and Trivalent Metal Cations Beyond Iron

While the primary biological role attributed to siderophores is the sequestration of Fe(III), their function is not exclusively limited to iron. The powerful chelating moieties, such as the hydroxamic acids found in this compound derivatives, can coordinate with a variety of other metal ions. nih.govmdpi.com These molecules are more broadly classified as metallophores, capable of binding to a range of essential transition metals. nih.govresearchgate.net

The versatility of these chelators allows them to form stable complexes with numerous divalent and trivalent metal cations. For example, the well-characterized hydroxamate siderophore Deferoxamine (B1203445) B can bind to more than 20 different metal ions, including transition metals, lanthanoids, and actinoids. nih.govmdpi.com Some bacteria produce "broad-spectrum" metallophores, such as staphylopine from Staphylococcus aureus, which can effectively chelate not only iron but also zinc, nickel, cobalt, and copper. nih.gov

This ability to chelate various metals has significant implications. The specific affinity for different metal ions depends on the structural characteristics of the siderophore's functional groups, as well as the ionic size and charge of the cation. nih.gov Microbial screening studies have demonstrated the potential of siderophores to bind valuable or critical metals such as Gallium(III), Indium(III), and Vanadium(III), showcasing their broad chelating capabilities. nih.govsemanticscholar.org

| Metallophore Example | Class | Other Metals Chelated |

| Deferoxamine B | Hydroxamate | Various transition metals, lanthanoids, actinoids nih.govmdpi.com |

| Staphylopine | Opine | Zinc (Zn), Nickel (Ni), Cobalt (Co), Copper (Cu) nih.gov |

| Various Screened Siderophores | Multiple | Gallium (Ga), Indium (In), Vanadium (V), Aluminum (Al) nih.govsemanticscholar.org |

Implications for Metal Homeostasis in Microbial Systems

Metallophores are a key component of this regulatory network. Their production and transport are tightly controlled by metal-dependent regulatory proteins that sense the bioavailability of specific metals. nih.gov When a particular metal is scarce, the bacterium can upregulate the synthesis and secretion of metallophores capable of sequestering that ion from the environment. researchgate.net This ensures a sufficient supply for metabolic needs. nih.gov

The broad-spectrum activity of some metallophores allows a single type of molecule to participate in the acquisition of multiple different metals, depending on the environmental conditions and the cell's metabolic status. nih.gov This provides metabolic flexibility and a competitive advantage, especially in nutrient-limited environments or during an infection where the host actively sequesters essential metals as a defense mechanism—a process known as "nutritional immunity". nih.gov By deploying these powerful chelators, bacteria can counteract host metal-withholding strategies and maintain the delicate balance of metal ions required for growth and virulence. nih.govdovepress.com

Ecological and Biogeochemical Roles of Siderophores Featuring N 5 Aminopentyl N Hydroxyacetamide

Microbial Ecology and Inter-species Interactions

In the complex microbial communities of soil and marine environments, the competition for essential nutrients like iron is a major driver of ecological dynamics. Siderophores featuring the N-(5-aminopentyl)-N-hydroxyacetamide moiety are central to these interactions.

The ability to produce high-affinity siderophores such as desferrioxamines provides a significant competitive advantage to microorganisms. mdpi.com By secreting these molecules, organisms can effectively sequester the limited available iron, making it inaccessible to competitors that lack the specific cell surface receptors required for the uptake of that particular iron-siderophore complex. mdpi.comnih.gov This strategy is a crucial survival mechanism that allows siderophore-producing bacteria to thrive and dominate in iron-poor niches. asm.org

This competition can lead to developmental consequences for competing species. For instance, in co-cultures, the actinomycete Amycolatopsis sp. AA4 was found to inhibit the formation of aerial hyphae in Streptomyces coelicolor through the action of its own siderophore. nih.gov Conversely, many bacteria have evolved to utilize siderophores produced by other organisms, a strategy known as "siderophore piracy" or "xenosiderophore uptake". nih.govoup.com This allows non-producing organisms or those with less effective siderophores to benefit from the iron-scavenging efforts of others. oup.com Studies have shown that Streptomyces mutants unable to synthesize their own desferrioxamines can recover growth by utilizing siderophores produced by neighboring fungi. oup.com This dynamic of production and piracy creates a complex web of competitive and cooperative interactions that shapes microbial communities. asm.orgnih.gov

Beyond their primary role in iron acquisition, siderophores are increasingly recognized as signaling molecules that mediate interspecies communication. The presence of a specific siderophore can inform a microbial community about the species present and the level of iron competition. asm.org For example, an exogenous supply of desferrioxamine E, a siderophore built from this compound units, was found to stimulate the production of secondary metabolites and influence morphological development in various actinomycetes. mdpi.com

In the interaction between Amycolatopsis sp. AA4 and Streptomyces coelicolor, it was observed that when grown near S. coelicolor, the siderophore biosynthesis genes in Amycolatopsis were downregulated. nih.gov This suggests a response to the presence of desferrioxamine E produced by S. coelicolor, which Amycolatopsis can readily utilize. nih.gov This regulatory cross-talk, mediated by the presence of different siderophores, indicates that these molecules play a role in coordinating social behaviors and managing the metabolic costs of siderophore production within a community. asm.org

Plant-Microbe Interactions in the Rhizosphere

The rhizosphere, the zone of soil directly surrounding plant roots, is a hotspot of microbial activity and a critical interface for plant nutrient acquisition. Siderophores produced by plant-growth-promoting rhizobacteria (PGPR) are instrumental in mediating beneficial plant-microbe interactions, particularly concerning iron nutrition. nih.gov

While most plants have their own mechanisms for iron uptake, these systems can be insufficient in alkaline or calcareous soils where iron availability is particularly low. mdpi.com Many PGPR, such as strains of Pseudomonas, produce siderophores like desferrioxamine B that chelate soil iron, which can then be directly or indirectly utilized by the plant, enhancing its iron nutrition. nih.govresearchgate.net

Studies on camphor (B46023) trees (Cinnamomum camphora) have shown that supplementation with deferoxamine (B1203445) (DFO) under iron-deficient conditions significantly increased the plant's Fe²⁺ content, chlorophyll (B73375) levels (SPAD value), and the activity of ferric-chelate reductase, an enzyme crucial for iron uptake. researchgate.net This DFO treatment also upregulated the expression of genes related to iron acquisition and transport within the plant. researchgate.net Similarly, inoculation of peanut (Arachis hypogaea) seeds with a desferrioxamine B-producing strain of Pseudomonas fluorescens led to substantial improvements in various growth parameters compared to untreated controls. nih.gov

Table 1: Effect of Pseudomonas fluorescens (LNPF1) Inoculation on Peanut Growth

This table is interactive. Click on headers to sort.

| Parameter | % Increase Over Control |

|---|---|

| Total Chlorophyll Content | 98.00% |

| Carotenoid Content | 64.40% |

| Number of Nuts | 66.66% |

| Leaf Length | 60.00% |

| Root Length | 54.68% |

| Fresh Weight | 47.28% |

| Seed Iron Content | 46.72% |

| Leaf Iron Content | 43.42% |

| Shoot Iron Content | 38.38% |

| Dry Weight | 37.00% |

| Seed Oil Content | 31.68% |

| Shoot Length | 22.00% |

Data sourced from Nithyapriya et al. (2024) nih.gov

One of the key mechanisms by which PGPR protect plants from disease is through the biological control of pathogenic fungi and bacteria. nih.gov Siderophore-mediated competition for iron is a primary strategy in this antagonism. mdpi.com By producing high-affinity siderophores, beneficial microbes can effectively sequester iron in the rhizosphere, creating an iron-depleted environment that suppresses the growth of plant pathogens. mdpi.comnih.gov

For example, the siderophore desferrioxamine E, produced by Rouxiella badensis strain SER3, has demonstrated antagonistic activity against the fungal pathogen Fusarium brachygibbosum. mdpi.com In co-culture experiments, the presence of the siderophore-producing bacterium led to visible structural damage to the fungal hyphae. mdpi.com This biocontrol effect is attributed to the siderophore creating localized iron starvation, which inhibits the germination and proliferation of the pathogen. mdpi.com This method of biocontrol offers a promising and environmentally sustainable alternative to chemical pesticides for managing plant diseases. researchgate.net

Stress Mitigation in Plants via Siderophore-Producing Microbes

Siderophore-producing microbes play a pivotal role in alleviating various abiotic stresses in plants, thereby enhancing their growth and resilience. The production of siderophores containing this compound, such as DFOB, is a key mechanism through which these microbes exert their beneficial effects.

One of the primary ways these microbes mitigate stress is by enhancing iron nutrition. In many soil environments, iron is abundant but exists in insoluble forms, making it unavailable to plants. Siderophores chelate this insoluble iron, rendering it soluble and accessible for plant uptake. This improved iron availability is critical for numerous physiological processes, including chlorophyll synthesis and photosynthesis. For instance, in a study on Cinnamomum camphora, the application of DFOB was shown to alleviate iron deficiency-induced chlorosis. The treatment significantly increased the ferrous iron (Fe²⁺) content in leaves by 436.42% and the chlorophyll concentration by 52.83% compared to control plants. This was accompanied by the upregulation of genes involved in iron uptake and transport, such as ferric chelate reductase (FRO) and iron-regulated transporter (IRT).

Beyond iron nutrition, these siderophores contribute to mitigating oxidative stress. Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS) in plants, causing cellular damage. Research has demonstrated that DFOB can enhance the antioxidative defense systems in plants. In a study on soybean plants exposed to ozone, a potent oxidizer, pretreatment with a manganese complex of DFOB led to a reduction in lipid peroxidation and an increase in the activity of superoxide (B77818) dismutase (SOD), a key ROS-scavenging enzyme.

Furthermore, siderophore-producing microbes can alleviate heavy metal toxicity. Siderophores like DFOB can bind to toxic heavy metals, reducing their bioavailability and uptake by plants. This sequestration of heavy metals in the rhizosphere helps to protect plants from their damaging effects.

The table below summarizes the findings of a study on the effect of Desferrioxamine B (DFOB) on Cinnamomum camphora under iron deficiency.

| Parameter | Control (CK) | DFOB Treatment | Percentage Increase |

| Fe²⁺ Content in Leaves | --- | --- | 436.42% |

| Chlorophyll Concentration | --- | --- | 52.83% |

Data illustrates the significant increase in iron content and chlorophyll in response to DFOB application, highlighting its role in mitigating iron deficiency stress.

Soil Mineral Weathering and Nutrient Bioavailability

The chelation process driven by siderophores featuring this compound is a significant contributor to the weathering of soil minerals, which in turn releases essential nutrients for both microbial and plant life.

Siderophores such as DFOB are highly effective at weathering iron-containing minerals, which are a major reservoir of iron in soils. The dissolution of these minerals is a critical step in making iron bioavailable. The mechanism of dissolution involves the siderophore adsorbing to the mineral surface and forming a complex with the surface-bound iron, which then detaches from the mineral lattice.

The kinetics of this process have been studied extensively with goethite (α-FeOOH), a common and stable iron oxyhydroxide in soils. The rate of goethite dissolution promoted by DFOB is dependent on the concentration of the siderophore, typically reaching a plateau at higher concentrations, which suggests a saturation of reactive sites on the mineral surface. For example, at pH 5, the dissolution rate of goethite increases with DFOB concentration up to approximately 100 µM. The presence of other organic ligands, such as oxalate (B1200264), can have a synergistic effect on the dissolution rate. In studies with Al-goethites (goethite with some aluminum substitution), the presence of both DFOB and oxalate resulted in a greater iron release rate than the sum of the rates with each ligand alone, particularly at lower levels of aluminum substitution.

The table below presents data on the dissolution of goethite by Desferrioxamine B (DFOB).

| DFOB Concentration (µM) | Goethite Dissolution Rate (mass-normalized) at pH 5 |

| 20 | Increases with concentration |

| 40 | Increases with concentration |

| 80 | Reaches a plateau |

| >100 | Rate plateaus |

This data indicates a saturation-dependent mechanism for the dissolution of goethite by DFOB.

While siderophores are renowned for their high affinity for ferric iron, they can also form stable complexes with a variety of other essential metal ions, thereby influencing their mobility and bioavailability in the soil. Desferrioxamine B, containing this compound, has been shown to interact with and mobilize elements such as manganese (Mn), copper (Cu), and zinc (Zn).

The mobilization of manganese is particularly significant as DFOB has a comparable affinity for Mn(III) as it does for Fe(III). Studies have shown that DFOB can mobilize Mn from manganese-containing minerals like manganite (γ-MnOOH) and δ-MnO₂. This process can occur through both nonreductive and reductive pathways, depending on the pH. The mobilized manganese can then be taken up by plants and microbes. For instance, in a mixed mineral system, 50 µM of DFOB was able to mobilize Mn(III) from manganite, reaching a maximum concentration of 38 µM after 4 hours.

The interaction of DFOB with other divalent cations like copper and zinc is more complex and is influenced by soil properties such as pH and the type of clay minerals present. In some cases, DFOB can enhance the mobility of these metals by forming soluble complexes. However, under certain conditions, it can also increase their sorption to soil particles. For example, in the presence of goethite, DFOB was found to enhance the concentration of dissolved Cu, Zn, and Cd at pH values above approximately 5, 7, and 8, respectively. Below these pH levels, the binding of these metals to goethite was stronger in the presence of DFOB.

The following table summarizes the mobilization of manganese from manganite by Desferrioxamine B (DFOB) in a single mineral system.

| Time (hours) | Concentration of Mobilized Mn(III)-DFOB (µM) |

| 0 | 0 |

| 2 | Increases linearly |

| 4 | 38 (Maximum) |

This data demonstrates the effectiveness of DFOB in mobilizing manganese from a common soil mineral.

Synthetic Biology and Chemical Engineering of N 5 Aminopentyl N Hydroxyacetamide Based Siderophores and Analogues

Chemical Synthesis of N-(5-aminopentyl)-N-hydroxyacetamide and its Derivatives

The chemical synthesis of this compound and its integration into larger siderophore scaffolds is a complex undertaking that requires careful control of functional group reactivity. The hydroxamic acid moiety, in particular, presents synthetic challenges due to its potential for side reactions.

General Approaches for Hydroxamic Acid Synthesis

The formation of the hydroxamic acid functional group is a cornerstone of siderophore synthesis. Several general methods have been developed for this purpose, each with its own advantages and limitations. nih.gov A common and direct approach involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride or an active ester, with hydroxylamine (B1172632) or its protected forms. nih.govunl.pt Alternatively, esters can be directly converted to hydroxamic acids by treatment with hydroxylamine, often in the presence of a base like sodium methoxide. nih.gov

Protecting group strategies are crucial to prevent unwanted reactions with other functional groups within the molecule during synthesis. For the hydroxylamine moiety, O-benzyl protection is frequently employed, which can be later removed by hydrogenolysis. google.comnih.gov The amine groups are often protected with carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which offer orthogonal deprotection conditions. nih.govfrontiersin.orgnih.gov The choice of protecting groups is critical for achieving high yields and purity in the final product. neliti.com

A modular approach to the synthesis of desferrioxamine B, a siderophore containing this compound units, highlights the strategic use of these methods. nih.gov In this synthesis, protected hydroxamic acid fragments are coupled using standard peptide coupling reagents, and the final deprotection is achieved through transfer hydrogenation to unmask the hydroxamic acid functionalities. nih.gov

| Starting Material | Reagent(s) | Key Transformation | Reference(s) |

| Activated Carboxylic Acid | Hydroxylamine | Hydroxamic acid formation | nih.gov |

| Ester | Hydroxylamine, Base | Hydroxamic acid formation | nih.gov |

| Amine | Boc-anhydride, Cbz-chloride | N-protection | nih.gov |

| Hydroxylamine | Benzyl bromide | O-protection | google.com |

Stereoselective Synthesis of Siderophore Components

While this compound itself is achiral, many siderophores incorporate chiral amino acid precursors or contain stereocenters that are crucial for their biological activity and recognition by microbial uptake systems. Therefore, stereoselective synthesis is a critical aspect of siderophore chemistry.

The synthesis of siderophore components often relies on the use of chiral pool starting materials, such as amino acids, to introduce the desired stereochemistry. For example, the synthesis of hydroxamate-derived siderophore components has been achieved through an indirect oxidation method starting from L-ornithine. figshare.com This approach involves the oxidation of an imine to an oxaziridine, which then isomerizes to a stable nitrone. Subsequent hydrolysis provides the hydroxylamine, which can be converted to the desired hydroxamic acid, preserving the original stereochemistry of the amino acid precursor. figshare.com

Controlling the stereochemistry during the formation of new chiral centers is also essential. This can be achieved through the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions. While specific examples for the stereoselective synthesis of siderophores containing this compound are not extensively detailed in the literature, the principles of asymmetric synthesis are broadly applicable to the construction of their chiral building blocks.

Precursor-Directed Biosynthesis for Generating Siderophore Analogues

Precursor-directed biosynthesis is a powerful technique that leverages the inherent flexibility of microbial biosynthetic pathways to create novel natural product analogues. nih.gov By feeding synthetic, non-native precursors to a siderophore-producing microorganism, these unnatural building blocks can be incorporated into the final siderophore structure, leading to a diverse array of new compounds. nih.gov

This strategy has been successfully applied to the biosynthesis of desferrioxamine B, a linear siderophore produced by Streptomyces pilosus, which is composed of repeating units derived from L-lysine that are structurally related to this compound. nih.gov The biosynthesis of desferrioxamine B involves a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. nih.govbuffalo.edursc.org The enzymes in this pathway, particularly the DesD synthetase, exhibit a degree of substrate promiscuity, allowing them to accept and incorporate structural analogues of the natural precursors. rsc.orgnsf.gov

For instance, feeding Streptomyces cultures with various diamine analogues can lead to the production of new desferrioxamine derivatives with modified backbone structures. researchgate.net This approach offers a means to systematically alter the physicochemical properties of the siderophore, such as its lipophilicity, stability, and metal-binding affinity. acs.org

| Producing Organism | Natural Siderophore | Precursor Analogue | Resulting Analogue | Reference(s) |

| Streptomyces pilosus | Desferrioxamine B | Diamine analogues | Modified desferrioxamine B | nih.gov |

| Streptomyces olivaceus | Desferrioxamine E | Natural and synthetic precursors | Twelve new desferrioxamine E analogues | researchgate.net |

Metabolic Engineering for Enhanced Production and Diversification

Metabolic engineering encompasses the targeted modification of an organism's genetic and regulatory networks to improve the production of desired compounds. nih.govresearchgate.nettaylorfrancis.com In the context of siderophores, metabolic engineering strategies are employed to increase yields, eliminate the production of unwanted byproducts, and facilitate the synthesis of novel analogues. mdpi.comresearchgate.netnih.gov

Furthermore, the biosynthetic genes themselves can be engineered. For example, the expression of the entire desferrioxamine biosynthetic gene cluster in a heterologous host can enable production in a more genetically tractable organism. nih.gov The modular nature of some siderophore biosynthetic pathways, particularly those involving NRPS machinery, allows for domain swapping and mutagenesis to alter substrate specificity and generate novel structures. nih.gov Even in NRPS-independent systems, enzymes like the DesD synthetase can be engineered to accept a wider range of substrates, expanding the scope of precursor-directed biosynthesis. rsc.org

Tailoring Siderophore Structures with Novel Functional Groups

The introduction of novel functional groups into the siderophore scaffold can impart new properties and functionalities. Precursor-directed biosynthesis is a key enabling technology for this purpose. By synthesizing precursor analogues that bear specific chemical tags, such as fluorinated moieties or reactive handles for bioconjugation, these functionalities can be site-selectively incorporated into the siderophore structure. nih.gov

For example, the feeding of fluorinated diamine precursors to Streptomyces has been shown to result in the production of fluorinated desferrioxamine analogues. Such modifications can be used to probe the interactions of the siderophore with its cognate receptor and to alter its pharmacokinetic properties.

Moreover, the incorporation of precursors with orthogonal reactive groups, such as alkynes or azides, can enable the subsequent chemical modification of the siderophore using click chemistry. This allows for the attachment of fluorescent dyes, targeting ligands, or other molecules of interest, creating sophisticated molecular probes and drug delivery systems.

Engineering Microbial Systems for Siderophore Production

The industrial-scale production of siderophores often relies on the fermentation of natural producing organisms. However, wild-type strains may not produce the desired siderophore at sufficiently high titers. Therefore, engineering microbial systems for enhanced siderophore production is a critical area of research. nih.gov

Strategies for engineering microbial hosts for improved siderophore yield include the optimization of fermentation conditions, the genetic modification of the producing strain to enhance precursor supply and upregulate the expression of the biosynthetic gene cluster, and the use of heterologous expression systems. nih.govresearchgate.netnih.gov

Optimization of Fermentation Processes

The industrial production of this compound-containing siderophores, such as DFO-B from Streptomyces pilosus, relies heavily on fermentation. Optimizing this process is crucial for maximizing yield and cost-effectiveness. Research has focused on manipulating various physicochemical parameters and nutritional factors.

Statistical-based methods, including the Plackett-Burman design and response surface methodology (RSM), have been successfully applied to identify and optimize the most significant factors influencing siderophore production. For instance, in Pseudomonas aeruginosa, succinic acid concentration, pH, and temperature were identified as critical parameters, with optimal conditions of 0.49 g/100 ml succinic acid, pH 7.08, and a temperature of 27.80°C leading to a significant increase in yield. nih.gov Similarly, for Pseudomonas mendocina, optimal production was achieved at a temperature of 30°C, pH 7, and an incubation time of 24 hours using sucrose (B13894) and peptone as the preferred carbon and nitrogen sources, respectively. nih.gov

The composition of the fermentation medium is a key determinant of siderophore yield. Studies on Streptomyces pilosus have shown that a soybean-based medium supplemented with specific additives can increase DFO-B production by up to eightfold. nih.govnih.govnih.gov Key supplements include sources of phosphate (B84403) (KH₂PO₄, Na₂HPO₄·12H₂O), magnesium (MgSO₄·7H₂O), and specific amino acids like threonine and glycine. nih.gov The addition of certain metal ions such as Ca²⁺, Zn²⁺, Mn²⁺, and Mg²⁺ has also been shown to enhance production, whereas excess iron (Fe²⁺) represses it. mdpi.com

Fermentation strategy also plays a vital role. Exponential fed-batch fermentation has been shown to yield higher siderophore concentrations compared to simple batch fermentation for Pseudomonas aeruginosa and Pseudomonas fluorescens. researchgate.net In one study, fed-batch culture resulted in a maximum siderophore level of 67.05% at 46 hours. researchgate.net

Table 1: Optimized Fermentation Parameters for Siderophore Production

| Microorganism | Key Parameters Optimized | Optimal Conditions | Outcome | Reference |

| Pseudomonas aeruginosa RZS9 | Succinic acid, pH, Temperature | 0.49 g/100 ml, pH 7.08, 27.80°C | 6.10% increase in yield | nih.gov |

| Streptomyces pilosus | Medium additives | Soybean medium + KH₂PO₄, Na₂HPO₄, MgSO₄, Threonine, etc. | ~8-fold increase in production | nih.govnih.gov |

| Pseudomonas mendocina KRB1 | Temperature, pH, Incubation time, C/N sources | 30°C, pH 7, 24 hours, Sucrose/Peptone | Enhanced siderophore yield | nih.gov |

| Pseudomonas aeruginosa F2 | Fermentation strategy | Exponential fed-batch | Higher concentration (67.05%) vs. batch | researchgate.net |

Synthetic Pathways for Designer Siderophores